molecular formula C9H7F3N2O2 B13032187 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one

Cat. No.: B13032187
M. Wt: 232.16 g/mol
InChI Key: MWHZBZCPJRAUEE-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one is a heterocyclic compound that contains a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation, which involves the generation of trifluoromethyl radicals under specific conditions . Photoredox catalysis has also been employed for the trifluoromethylation process, utilizing visible light to drive the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, often using specialized catalysts and controlled reaction environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the trifluoromethyl group.

Scientific Research Applications

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

8-(trifluoromethyl)-4,5-dihydropyrido[3,2-f][1,4]oxazepin-3-one

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-5-3-13-7(15)4-16-8(5)14-6/h1-2H,3-4H2,(H,13,15)

InChI Key

MWHZBZCPJRAUEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=C(C=C2)C(F)(F)F)OCC(=O)N1

Origin of Product

United States

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